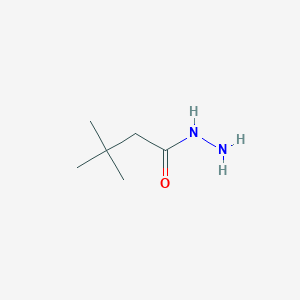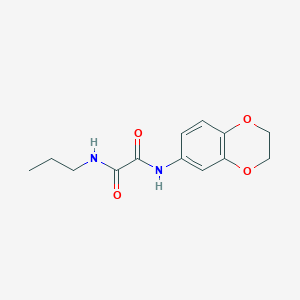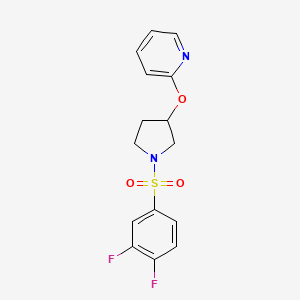![molecular formula C18H14F3NO2 B3004689 1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene CAS No. 383148-83-2](/img/structure/B3004689.png)
1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene" is a chemical entity that appears to be a derivative of tetrahydronaphthalene, a structure that is a common motif in various synthetic and naturally occurring compounds. The tetrahydronaphthalene core can be functionalized to produce a wide range of substances with diverse chemical and biological properties.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives can be achieved through various methods. For instance, a one-pot reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor can lead to the formation of thiazolidinones and benzothiazepinones, as demonstrated in the synthesis of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones with varying yields . Additionally, gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes has been reported as an efficient method to synthesize substituted tetrahydronaphthalenes, indicating the versatility of gold catalysis in the formation of such structures .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be complex, with the potential for atropisomerism due to restricted rotation around certain bonds. This phenomenon has been observed in several 1,3-thiazolidin-4-ones, where variable temperature NMR (VTNMR) was used to establish the energy required for the interconversion of atropisomers . The molecular structure of related compounds, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, has been elucidated using X-ray crystallography, revealing details like "twist-boat" conformations and intermolecular hydrogen bond networks .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can undergo various chemical reactions, including bromination, which can be regioselective. Quantum chemical studies have substantiated the regioselectivity of bromination for such compounds, with experimental confirmation of bromination at specific positions on the benzannelated ring . The reactivity of these compounds can be further modified by introducing different functional groups, as seen in the synthesis of thio benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure and substituents. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and stability. The synthesis of 1,2,4,5-tetrakis(dimethylamino)benzene and related compounds has provided insights into the basicity and intramolecular hydrogen bond geometry of such molecules . Additionally, the synthesis of thio benzoic acid derivatives has shown significant stereoselectivity and improved yields, which are important for their biological activity screening .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies and Thiabiscyclanones Synthesis
A study by Pankratov et al. (2004) explored the regioselectivity of bromination in similar compounds, such as 1-oxo-1,2,3,4-tetrahydronaphthalene, which is structurally related to the compound . The research found that these compounds undergo aromatic bromination, leading to potential applications in stabilizing agents for cholera sera storage (Pankratov et al., 2004).
Oxidative Cyclization and Enantioselective Variant of Oxyarylation
Shimogaki et al. (2017) conducted a study on the oxidation of similar compounds, resulting in the formation of oxyarylated tetrahydronaphthalene. This process, performed under metal-free conditions, highlights a potential pathway for the synthesis of bioactive compounds (Shimogaki et al., 2017).
Stereoselective Reduction of Acyl Protected Aminonaphthyl Ketones
Research by Men Wei-dong (2013) focused on the stereoselective reduction of acyl protected aminonaphthyl ketones, which are important intermediates for synthesizing bioactive compounds. This study suggests the potential use of similar compounds in creating cis-form aminonaphthyl alcohols, valuable in various chemical syntheses (Men Wei-dong, 2013).
Visible-Light-Induced Tandem Reactions for Benzo[a]carbazoles Synthesis
Shen et al. (2019) reported on the synthesis of benzo[a]carbazoles through visible-light-induced tandem reactions using tetrahydronaphthalene. This process demonstrates an efficient method to activate benzylic C-H bonds, offering insights into potential applications in pharmaceutical and material sciences (Shen et al., 2019).
Synthesis of Antimicrobial Compounds
Zheng et al. (2021) synthesized novel azaheterocycles using tetrahydronaphthalene derivatives, demonstrating antimicrobial activity against Gram-positive bacteria. This indicates potential pharmaceutical applications for related compounds in developing new antibiotics (Zheng et al., 2021).
Chiral Auxiliary in Asymmetric Reactions
Orsini et al. (2005) utilized a derivative of tetrahydronaphthalene as a chiral auxiliary in asymmetric Reformatsky reactions. This highlights its potential in producing chiral compounds, which are crucial in pharmaceutical synthesis (Orsini et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-8-3-7-13(11-14)17(23)24-22-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIPXUTFBQQPU-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-naphthamide](/img/structure/B3004613.png)

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3004616.png)
![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)
![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)